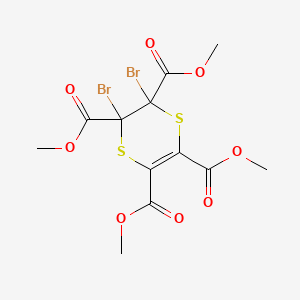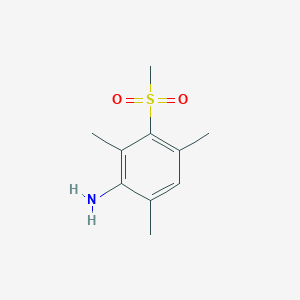![molecular formula C8H18N2 B6613035 1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine CAS No. 166173-75-7](/img/structure/B6613035.png)
1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine, also known as 1-Propyl-2-pyrrolidinone (1-PP) or N-propyl-2-pyrrolidone (NPP), is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. 1-PP is a colorless liquid with a boiling point of 156°C and a melting point of -41°C. It is a cyclic amide with a pyrrolidinone ring structure, and is used as a solvent, an intermediate for the synthesis of other compounds, and as a reactant in organic syntheses.
科学的研究の応用
1-PP has been used in a wide range of scientific research applications. It is used as a solvent for a variety of organic reactions, including the synthesis of polymers and other compounds. It has also been used as an intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant drug lamotrigine. In addition, 1-PP has been used as a reactant in the synthesis of peptides, nucleic acids, and other biologically active compounds.
作用機序
1-PP is a cyclic amide, and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. These hydrogen bonds allow 1-PP to interact with and bind to molecules, such as enzymes and other proteins, and can alter their activity and structure. This can lead to changes in the biochemical and physiological effects of a compound.
Biochemical and Physiological Effects
1-PP has a wide range of biochemical and physiological effects. It can act as a surfactant, increasing the solubility of other compounds in aqueous solutions. It can also act as an antioxidant, preventing the oxidation of other molecules, and can interact with enzymes, altering their activity and structure. In addition, 1-PP can interact with other molecules, such as hormones and neurotransmitters, and can affect their activity and metabolism.
実験室実験の利点と制限
1-PP has several advantages for use in laboratory experiments. It is a colorless liquid with a low boiling point, making it easy to use and handle. It is also non-toxic and non-volatile, making it safe to use in laboratory experiments. In addition, 1-PP is relatively inexpensive, making it an economical choice for many applications.
The main limitation of 1-PP is its low solubility in water. This can make it difficult to use in experiments that require aqueous solutions. In addition, 1-PP can react with other molecules, making it unsuitable for use in experiments that require the isolation of a single compound.
将来の方向性
1-PP has a wide range of potential applications in the chemical and pharmaceutical industries. It can be used as a solvent for a variety of organic reactions, and as an intermediate for the synthesis of pharmaceuticals and other compounds. In addition, 1-PP can be used as a reactant in the synthesis of peptides, nucleic acids, and other biologically active compounds.
In the future, 1-PP could be used to develop new drugs and treatments for a variety of diseases and conditions. It could also be used to develop new materials, such as polymers and other compounds, for use in various industries. Finally, 1-PP could be used to develop new technologies, such as sensors and medical devices, for use in the healthcare and medical fields.
合成法
1-PP can be synthesized from propionyl chloride and pyrrolidine in the presence of a base, such as sodium hydroxide. The reaction proceeds via an SN2 reaction, with the pyrrolidine acting as a nucleophile, displacing the chlorine atom from the propionyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product. The reaction is complete after a few hours at room temperature.
特性
IUPAC Name |
[(2S)-1-propan-2-ylpyrrolidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(10)6-9/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVIRMOAGAAGC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)




![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)




![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
